Cas no 1912-54-5 (Cholest-5-en-3-ol,6-nitro-, 3-acetate, (3b)-)
1912-54-5 structure
Product Name:Cholest-5-en-3-ol,6-nitro-, 3-acetate, (3b)-
Numero CAS:1912-54-5
MF:C29H47NO4
MW:473.687789201736
CID:162258
PubChem ID:102183
Update Time:2025-04-19
Cholest-5-en-3-ol,6-nitro-, 3-acetate, (3b)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cholest-5-en-3-ol,6-nitro-, 3-acetate, (3b)-
- 6-NITROCHOLESTERYL ACETATE
- (3beta)-6-nitrocholest-5-en-3-yl acetate
- 6-Nitrocholest-5-en-3-beta-yl acetate
- 1912-54-5
- 3beta-Acetoxy-6-nitrocholestene-5
- DTXSID50940720
- HBNDZPJHNAAEAB-XGRWYXQASA-N
- Cholest-5-en-3.beta.-ol, 6-nitro-, acetate (ester)
- 6-Nitrocholest-5-en-3-yl acetate #
- Cholest-5-en-3-ol, 6-nitro-, acetate, (3.beta.)-
- EINECS 217-623-0
- 6-Nitrocholest-5-en-3-yl acetate
- Cholest-5-en-3-ol, 6-nitro-, acetate (ester), (3.beta.)-
- [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-6-nitro-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
- 3.beta.-Acetoxy-6-nitrocholest-5-ene
- NS00045670
-
- Inchi: 1S/C29H47NO4/c1-18(2)8-7-9-19(3)23-10-11-24-22-17-27(30(32)33)26-16-21(34-20(4)31)12-14-29(26,6)25(22)13-15-28(23,24)5/h18-19,21-25H,7-17H2,1-6H3/t19-,21+,22+,23-,24+,25+,28-,29-/m1/s1
- Chiave InChI: HBNDZPJHNAAEAB-XGRWYXQASA-N
- Sorrisi: O(C(C)=O)[C@H]1CC[C@@]2(C)C(C1)=C(C[C@@H]1[C@@H]2CC[C@]2(C)[C@@H]([C@H](C)CCCC(C)C)CC[C@H]21)[N+](=O)[O-]
Proprietà calcolate
- Massa esatta: 473.351
- Massa monoisotopica: 473.351
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 34
- Conta legami ruotabili: 7
- Complessità: 829
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 8
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 8.7
- Superficie polare topologica: 72.1Ų
Proprietà sperimentali
- Densità: 1.07
- Punto di ebollizione: 546.5°Cat760mmHg
- Punto di infiammabilità: 167.2°C
- Indice di rifrazione: 1.526
- PSA: 72.12000
- LogP: 8.08710
Cholest-5-en-3-ol,6-nitro-, 3-acetate, (3b)- Letteratura correlata
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
1912-54-5 (Cholest-5-en-3-ol,6-nitro-, 3-acetate, (3b)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti